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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR)

inhibitors, Segigratinib and Pemigatinib. While Pemigatinib has established clinical efficacy in

certain cancers, Segigratinib is an emerging therapeutic with a distinct mechanistic profile.

This document summarizes available data to inform research and development decisions.

Mechanism of Action
Both Segigratinib and Pemigatinib are potent inhibitors of FGFR signaling, a critical pathway

in cellular proliferation, survival, and migration. However, they exhibit differences in their target

profiles.

Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2] It exerts its anti-tumor

activity by binding to the ATP-binding site of these receptors, which prevents their

phosphorylation and subsequent activation of downstream signaling pathways.[2] Constitutive

activation of FGFR signaling due to genetic alterations like fusions and rearrangements is a

known driver in various cancers, including cholangiocarcinoma.[1][2]

Segigratinib, also known as 3D185 or Ratangratinib, is a dual inhibitor targeting both FGFR

types 1, 2, and 3, and the colony-stimulating factor 1 receptor (CSF1R).[3][4][5] The inhibition

of FGFR1/2/3 directly targets the oncogenic driver in tumor cells.[3] Concurrently, the inhibition

of CSF1R is designed to modulate the tumor microenvironment by targeting tumor-associated

macrophages (TAMs), which play a role in immune suppression and tumor progression.[3]
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Feature
Segigratinib
(3D185/Ratangratinib)

Pemigatinib

Primary Targets
FGFR1, FGFR2, FGFR3,

CSF1R[3][4][5]
FGFR1, FGFR2, FGFR3[1][2]

Mechanism
Dual inhibitor of receptor

tyrosine kinases[3]

Selective inhibitor of receptor

tyrosine kinases[1][2]

Therapeutic Rationale

Directly targets tumor cells via

FGFR inhibition and modulates

the tumor microenvironment

via CSF1R inhibition[3]

Directly targets tumor cells with

aberrant FGFR signaling[1][2]

Efficacy Data
Clinical efficacy data for Pemigatinib is well-established, particularly in cholangiocarcinoma. In

contrast, clinical data for Segigratinib is still emerging, with preclinical data showing promise.

Pemigatinib Clinical Efficacy in Cholangiocarcinoma
(FIGHT-202 Trial)
The FIGHT-202 trial was a multicenter, open-label, single-arm, phase 2 study that evaluated

the efficacy and safety of pemigatinib in patients with previously treated, locally advanced or

metastatic cholangiocarcinoma with and without FGFR2 fusions or rearrangements.

Efficacy Endpoint
Patients with FGFR2
Fusions/Rearrangements (n=107)

Objective Response Rate (ORR) 35.5% (95% CI: 26.5, 45.4)

    Complete Response (CR) 2.8%

    Partial Response (PR) 32.7%

Median Duration of Response (DoR) 7.5 months (95% CI: 5.7, 14.5)

Median Progression-Free Survival (PFS) 6.9 months (95% CI: 6.2, 9.6)

Median Overall Survival (OS) 21.1 months (95% CI: 14.8, not estimable)
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Data from the FIGHT-202 study.

Segigratinib Efficacy Data
As of the latest available information, there is no published clinical efficacy data from completed

Phase 2 or 3 trials for Segigratinib in cholangiocarcinoma. A Phase 2 clinical trial

(NCT05039892) is planned to evaluate the efficacy and safety of Segigratinib in patients with

previously treated locally advanced or metastatic cholangiocarcinoma, but it is not yet

recruiting.[3]

Preclinical studies have demonstrated that Segigratinib potently inhibits FGFR-driven tumor

growth in vivo in xenograft models.

Experimental Protocols
Pemigatinib: FIGHT-202 Trial Protocol
Study Design: A multicenter, open-label, single-arm, phase 2 study.

Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma who had

progressed on at least one prior systemic therapy and had a known FGFR2 status.

Treatment: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14

consecutive days, followed by a 7-day off period, in 21-day cycles.

Primary Endpoint: Objective Response Rate (ORR) in patients with FGFR2 fusions or

rearrangements, as determined by an independent review committee using RECIST v1.1.

Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-

Free Survival (PFS), Overall Survival (OS), and safety.

Segigratinib: Representative Phase 1/2 Clinical Trial
Protocol (Based on available information for 3D185)
Study Design: A Phase 1 dose-escalation and Phase 2 expansion cohort study.

Patient Population: Patients with advanced solid tumors, with the Phase 2 portion focusing on

specific cancer types with FGFR alterations, such as cholangiocarcinoma.
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Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D) of Segigratinib. Patients would receive escalating doses

of Segigratinib.

Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of Segigratinib at the RP2D in

specific patient cohorts with FGFR-altered tumors.

Primary Endpoints:

Phase 1: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.

Phase 2: Objective Response Rate (ORR) per RECIST v1.1.

Secondary Endpoints:

Pharmacokinetics (PK) profile.

Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

Safety and tolerability.

Signaling Pathway and Experimental Workflow
Diagrams
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FGFR Signaling Pathway and Inhibition
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Caption: FGFR signaling pathway and points of inhibition by Pemigatinib and Segigratinib.
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Dual Inhibition Mechanism of Segigratinib
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Caption: The dual inhibitory mechanism of Segigratinib on tumor cells and the tumor

microenvironment.
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Generalized Phase 1/2 Clinical Trial Workflow
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Caption: A generalized workflow for a Phase 1/2 clinical trial of a targeted oncology agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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